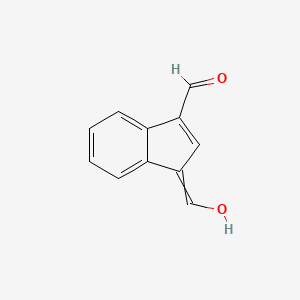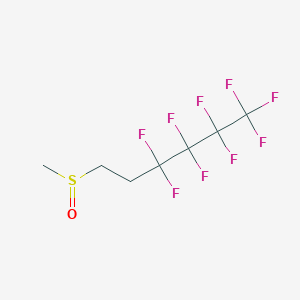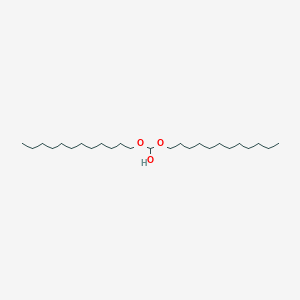
Bis(dodecyloxy)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(dodecyloxy)methanol is an organic compound characterized by the presence of two dodecyloxy groups attached to a central methanol moiety. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(dodecyloxy)methanol typically involves the reaction of dodecanol with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently undergoes dehydration to yield the desired product. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Non-polar solvents like toluene or dichloromethane to dissolve the reactants and facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves:
Reactant Feed: Continuous feeding of dodecanol and formaldehyde into the reactor.
Catalyst Addition: Continuous addition of the acid catalyst to maintain the reaction rate.
Product Separation: Use of distillation or extraction techniques to isolate the product from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions: Bis(dodecyloxy)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Substitution: The dodecyloxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Esterification: The hydroxyl group can react with carboxylic acids to form esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Esterification: Carboxylic acids or acid chlorides in the presence of a catalyst like sulfuric acid.
Major Products:
Oxidation: Dodecyloxyformaldehyde or dodecyloxyacetic acid.
Substitution: Various dodecyloxy-substituted derivatives.
Esterification: Dodecyloxy esters.
Scientific Research Applications
Bis(dodecyloxy)methanol finds applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a surfactant in biological systems.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of bis(dodecyloxy)methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The dodecyloxy groups contribute to the compound’s hydrophobicity, influencing its interaction with lipid membranes and proteins. These interactions can modulate cellular processes and biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Hexadecane, 1,1-bis(dodecyloxy): Similar in structure but with different alkyl chain lengths.
Dodecyloxyformaldehyde: A derivative formed through the oxidation of bis(dodecyloxy)methanol.
Dodecyloxyacetic acid: Another oxidation product with distinct chemical properties.
Uniqueness: this compound is unique due to its dual dodecyloxy groups, which impart specific hydrophobic and chemical properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers.
Properties
CAS No. |
186669-48-7 |
|---|---|
Molecular Formula |
C25H52O3 |
Molecular Weight |
400.7 g/mol |
IUPAC Name |
didodecoxymethanol |
InChI |
InChI=1S/C25H52O3/c1-3-5-7-9-11-13-15-17-19-21-23-27-25(26)28-24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3 |
InChI Key |
LYOVOHNMEVLSRG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(O)OCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




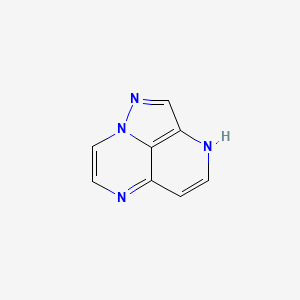
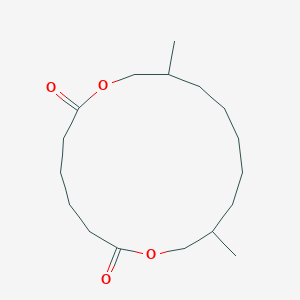
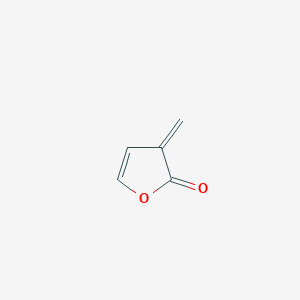
![1-[(8-Nitrooctyl)amino]-3-(octyloxy)propan-2-ol](/img/structure/B12567997.png)
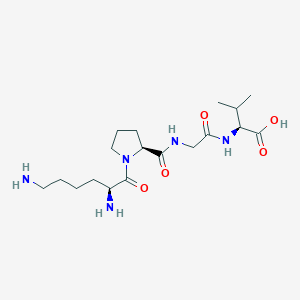

![[(4-Phenylhepta-2,6-dien-1-yl)sulfanyl]benzene](/img/structure/B12568020.png)
![Benzeneacetamide, 2-hydroxy-N,N-bis[(1S)-1-phenylethyl]-](/img/structure/B12568022.png)
![Phosphine, [(diphenylsilylene)bis(methylene)]bis[diphenyl-](/img/structure/B12568028.png)
